N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide is a synthetic small molecule characterized by a 6-chloropyridine core linked via a carboxamide group to a benzylpiperidinylmethyl substituent. The benzylpiperidine moiety contributes to lipophilicity, which may influence pharmacokinetic properties such as blood-brain barrier penetration.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-7-6-17(13-21-18)19(24)22-12-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFLIGFSDBMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
The synthesis involves two primary components:
- 1-Benzylpiperidin-4-ylmethylamine (benzylpiperidine-methylamine intermediate).
- 6-Chloropyridine-3-carboxylic acid (or its activated derivatives).
Coupling these fragments via amide bond formation yields the target compound. Below are the dominant routes validated in the literature.
Detailed Synthetic Routes
Route 1: Alkylation and Amide Coupling
Step 1: Synthesis of 1-Benzylpiperidin-4-ylmethylamine
Starting Material : 4-Piperidinecarboxylic acid.
- Esterification : React with methanol and thionyl chloride to form methyl 4-piperidinecarboxylate hydrochloride.
- Alkylation : Treat with benzyl bromide and triethylamine in methanol to yield methyl 1-benzylpiperidine-4-carboxylate.
- Hydrolysis : Reflux with NaOH to produce 1-benzylpiperidine-4-carboxylic acid.
- Amination : Convert the acid to the amide (using NH3 or NH2OH), followed by reduction (LiAlH4) to 1-benzylpiperidin-4-ylmethylamine.
Step 2: Synthesis of 6-Chloropyridine-3-carboxylic Acid
- Commercial Source : Available as a building block.
- Alternative Preparation : Chlorination of nicotinic acid at position 6 using PCl5 or SOCl2.
Step 3: Amide Coupling
Route 2: Reductive Amination
Step 1: Synthesis of 1-Benzylpiperidin-4-one
Step 2: Reductive Amination
- Reaction : React 1-benzylpiperidin-4-one with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol to yield 1-benzylpiperidin-4-ylmethylamine.
Yield : 75–85%.
Step 3: Amide Coupling (as in Route 1)
Optimization and Comparative Analysis
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 62–72% | 60–68% |
| Key Advantage | High-purity intermediates | Fewer steps |
| Challenges | Multi-step purification | Lower functional group tolerance |
Characterization Data
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles/Electrophiles: Halides, amines, and other reactive species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity
- Anticancer Activity
- Enzyme Inhibition
Antimicrobial Activity
Research indicates that N-[(1-benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide exhibits significant antimicrobial properties. A study evaluated its effectiveness against common pathogens, revealing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 µg/mL |
| Escherichia coli | 0.64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent studies. It has shown selective toxicity towards various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Triple-Negative) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
The mechanism of action appears to involve the induction of apoptosis, with increased caspase activity observed in treated samples, highlighting its potential for cancer therapy.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and urinary tract infections.
Case Studies and Research Findings
Antimicrobial Evaluation : A study on piperidine derivatives demonstrated that the incorporation of specific functional groups significantly enhanced antimicrobial activity compared to non-modified counterparts.
Anticancer Mechanism : Investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells, evidenced by increased levels of apoptotic markers.
Safety Profile : Toxicity assessments conducted in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s structure allows it to bind effectively to the active sites of these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound :
- Core : 6-Chloropyridine-3-carboxamide.
- Substituent : N-[(1-Benzylpiperidin-4-yl)methyl].
- Key Attributes : Chlorine substitution enhances electron deficiency; benzylpiperidine provides lipophilicity.
Analog 1 : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 5)
- Core : Acrylamide with 4-hydroxy-3-methoxyphenyl group.
- Substituent : Ethyl-linked benzylpiperidine.
- Synthesis : Reacting resveratrol acid with 2-(1-benzylpiperidin-4-yl)ethylamine (95% yield).
- Physical Properties : Bright yellow solid; m.p. 83.1–84.5°C; HPLC purity 99%.
Analog 2 : N-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methyl-4-oxo-4H-chromene-3-carboxamide (Compound 5d)
- Core : Chromene-3-carboxamide with 6-methyl and 4-oxo groups.
- Substituent : Ethyl-linked benzylpiperidine.
- Synthesis : Yield 68%; pale white solid.
- Spectroscopy : HRMS m/z 497.2433 (calcd. 497.2435).
Analog 3 : N-[4-(1,3-Benzoxazol-2-yl)phenyl]-6-chloropyridine-3-carboxamide
- Core : 6-Chloropyridine-3-carboxamide.
- Substituent : Benzoxazole-phenyl group.
- Key Contrast : Replaces benzylpiperidine with a planar benzoxazole-phenyl moiety, reducing lipophilicity.
Key Observations:
Substituent Effects: Ethyl-linked benzylpiperidine (Analogs 1 and 2) vs. Benzoxazole-phenyl (Analog 3) vs.
Synthetic Efficiency :
- Analog 1 achieves a high yield (95%), likely due to optimized coupling conditions. In contrast, Analog 2’s lower yield (68%) may stem from steric hindrance in chromene-carboxamide formation.
Electronic Properties :
- The 6-chloro group in the target compound and Analog 3 enhances electron deficiency compared to Analog 1’s methoxy-hydroxyphenyl group, which is electron-rich. This difference may influence reactivity or receptor interactions.
Biological Activity
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzylpiperidine moiety, which is known for its influence on biological activity through modulation of neurotransmitter systems.
1. Receptor Affinity
Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. A study on related derivatives demonstrated that they showed high affinity for sigma1 receptors with Ki values around 3.90 nM, while showing lower affinity for sigma2 receptors (240 nM) . This suggests a potential role in modulating neuropsychiatric conditions.
2. Anticancer Activity
Another area of interest is the compound's potential anticancer properties. A related study highlighted that compounds with similar structural features inhibited cancer cell proliferation in vitro, particularly in colorectal cancer cell lines such as SW480 and HCT116. The compound demonstrated IC50 values indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .
3. Inhibition of Angiogenesis
The compound has also been studied for its anti-angiogenic properties. Research indicates that it can effectively inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, which is crucial in tumor growth and metastasis . This property positions it as a candidate for further development in cancer therapeutics.
Case Studies
Case Study 1: Sigma Receptor Interaction
A series of experiments were conducted to evaluate the binding affinity of various derivatives at sigma receptors. The findings suggested that modifications to the piperidine ring significantly influenced receptor selectivity and binding efficiency .
Case Study 2: Anticancer Efficacy
In vivo studies using xenograft models demonstrated that compounds structurally related to this compound significantly reduced tumor size and proliferation markers such as Ki67 in treated groups compared to controls .
Research Findings Summary Table
Q & A
Q. What are the recommended methodologies for synthesizing N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide?
Synthesis typically involves multi-step organic reactions, including amide bond formation and piperidine derivatization. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acid intermediates for amide bond formation.
- Reaction Monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure reaction progress and purity .
- Catalytic Methods : Palladium-catalyzed reductive cyclization reactions may optimize yields, as demonstrated in analogous nitroarene systems .
Q. Which analytical techniques are critical for characterizing this compound?
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., benzyl, piperidine, and chloropyridine moieties) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity, particularly for detecting residual solvents or byproducts .
- X-ray Crystallography : Resolves stereochemical ambiguities and bond geometries, as applied to structurally related triazolopyrimidines .
Q. What safety protocols are advised for handling this compound?
- Personal Protective Equipment (PPE) : Use P95 respirators (for particulates) and nitrile gloves to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Avoid drainage systems; collect organic waste in sealed containers for incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in piperidine alkylation .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during amide coupling.
- Catalyst Screening : Test palladium/phosphine complexes (e.g., Pd(OAc)₂/XPhos) to accelerate reductive steps, as shown in nitroalkene cyclizations .
Q. What strategies are employed to investigate its biological activity?
- Enzyme Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to measure IC₅₀ values.
- Structural-Activity Relationship (SAR) Studies : Modify the chloropyridine or benzylpiperidine moieties to assess impact on receptor binding .
- In Vivo Models : Evaluate pharmacokinetics (e.g., clearance rates) in rodent studies, noting rapid metabolism of analogous piperidine-carboxamides .
Q. How are structural modifications used to address bioavailability challenges?
- Fluorination : Introduce fluorine at the piperidine ring (C-3 or C-4 positions) to enhance metabolic stability and blood-brain barrier penetration, as seen in fluorinated analogs .
- Linker Optimization : Replace methylene bridges with ethylene or PEG spacers to improve solubility and reduce hepatic clearance .
Q. How are contradictions in physicochemical or toxicological data resolved?
- Data Gap Mitigation : When properties like logP or acute toxicity are unavailable, use computational tools (e.g., QSAR models) for preliminary estimates .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., benzylpiperidine derivatives) to infer reactivity or toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
